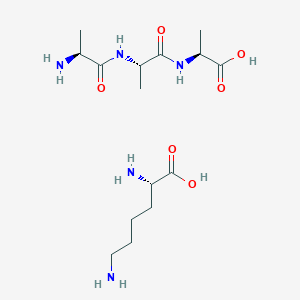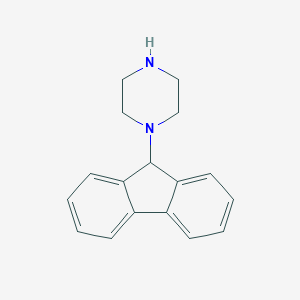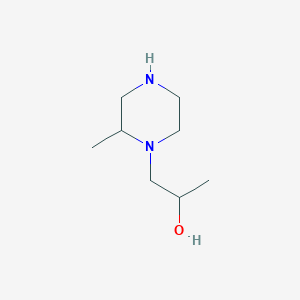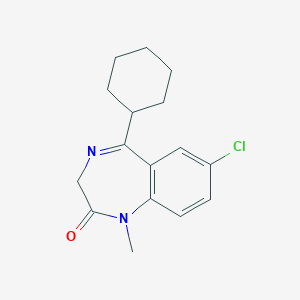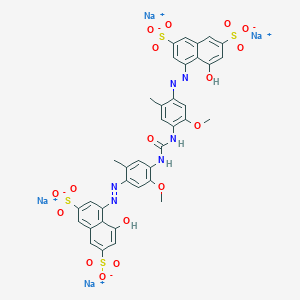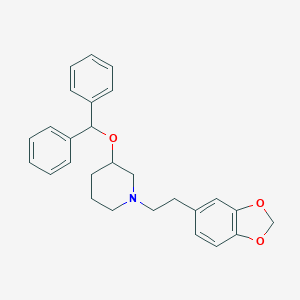
Piperidine, 1-(2-(1,3-benzodioxol-5-yl)ethyl)-3-(diphenylmethoxy)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Piperidine, 1-(2-(1,3-benzodioxol-5-yl)ethyl)-3-(diphenylmethoxy)-, also known as MDPV, is a synthetic stimulant drug that belongs to the cathinone class. It is a potent psychostimulant that is chemically similar to amphetamines and cocaine. MDPV has been used as a recreational drug due to its euphoric and stimulant effects. However, in recent years, it has gained attention in the scientific community due to its potential as a research tool.
作用機序
Piperidine, 1-(2-(1,3-benzodioxol-5-yl)ethyl)-3-(diphenylmethoxy)- works by increasing the levels of dopamine and norepinephrine in the brain. It does this by blocking the reuptake of these neurotransmitters, leading to an accumulation of them in the synaptic cleft. This results in a prolonged activation of the dopamine and norepinephrine receptors, leading to the stimulant effects of Piperidine, 1-(2-(1,3-benzodioxol-5-yl)ethyl)-3-(diphenylmethoxy)-.
生化学的および生理学的効果
Piperidine, 1-(2-(1,3-benzodioxol-5-yl)ethyl)-3-(diphenylmethoxy)- has been shown to have a range of biochemical and physiological effects. It has been shown to increase heart rate, blood pressure, and body temperature. It also increases locomotor activity and induces hyperactivity in animals. Additionally, Piperidine, 1-(2-(1,3-benzodioxol-5-yl)ethyl)-3-(diphenylmethoxy)- has been shown to have reinforcing properties, which may contribute to its abuse potential.
実験室実験の利点と制限
Piperidine, 1-(2-(1,3-benzodioxol-5-yl)ethyl)-3-(diphenylmethoxy)- has several advantages as a research tool. It is a potent and selective dopamine and norepinephrine reuptake inhibitor, which makes it useful for studying the role of these neurotransmitters in the brain. Additionally, it has a relatively long half-life, which allows for prolonged effects in animal models. However, Piperidine, 1-(2-(1,3-benzodioxol-5-yl)ethyl)-3-(diphenylmethoxy)- also has limitations as a research tool. It has a high potential for abuse and dependence, which may limit its use in certain studies. Additionally, its effects on the brain are complex and not fully understood, which may make it difficult to interpret results from studies using Piperidine, 1-(2-(1,3-benzodioxol-5-yl)ethyl)-3-(diphenylmethoxy)-.
将来の方向性
There are several future directions for research on Piperidine, 1-(2-(1,3-benzodioxol-5-yl)ethyl)-3-(diphenylmethoxy)-. One area of interest is its potential as a treatment for various psychiatric disorders such as depression and attention deficit hyperactivity disorder (ADHD). Additionally, further studies are needed to better understand the mechanisms underlying its reinforcing properties and potential for abuse. Finally, there is a need for the development of safer and more selective dopamine and norepinephrine reuptake inhibitors that can be used as research tools without the potential for abuse and dependence.
合成法
Piperidine, 1-(2-(1,3-benzodioxol-5-yl)ethyl)-3-(diphenylmethoxy)- can be synthesized through a multi-step process that involves the reaction of 3,4-methylenedioxyphenylpropan-2-one with piperidine and benzaldehyde. The resulting compound is then purified and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.
科学的研究の応用
Piperidine, 1-(2-(1,3-benzodioxol-5-yl)ethyl)-3-(diphenylmethoxy)- has been used as a research tool in various scientific fields such as neuroscience, pharmacology, and toxicology. It has been shown to have a high affinity for the dopamine and norepinephrine transporters, which are responsible for the reuptake of these neurotransmitters. This makes Piperidine, 1-(2-(1,3-benzodioxol-5-yl)ethyl)-3-(diphenylmethoxy)- a valuable tool for studying the role of these transporters in the brain.
特性
IUPAC Name |
3-benzhydryloxy-1-[2-(1,3-benzodioxol-5-yl)ethyl]piperidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29NO3/c1-3-8-22(9-4-1)27(23-10-5-2-6-11-23)31-24-12-7-16-28(19-24)17-15-21-13-14-25-26(18-21)30-20-29-25/h1-6,8-11,13-14,18,24,27H,7,12,15-17,19-20H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDNFQGRSKSQXRI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CCC2=CC3=C(C=C2)OCO3)OC(C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80861292 |
Source


|
| Record name | 1-[2-(2H-1,3-Benzodioxol-5-yl)ethyl]-3-(diphenylmethoxy)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80861292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
415.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Piperidine, 1-(2-(1,3-benzodioxol-5-yl)ethyl)-3-(diphenylmethoxy)- | |
CAS RN |
127263-13-2 |
Source


|
| Record name | Zamifenacin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127263132 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


